Lipophilicity (XLogP3) Comparison
The para‑ethyl substituent confers the highest computed lipophilicity among the simple 4‑substituted N‑trifluoroethylaniline congeners. PubChem XLogP3‑AA values indicate a clear rank order: 4‑ethyl (3.8) > 4‑chloro (3.6) > 4‑methyl (3.4) > unsubstituted (2.9) [1]. A parallel dataset from Fluorochem using an alternative algorithm shows the same trend: 4‑ethyl Logp 3.36, 4‑chloro Logp 3.01, 4‑methyl Logp 2.91 . The 0.4–0.9 log unit increase relative to the next most lipophilic analog is meaningful for membrane permeation and off‑target binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3 / Logp) |
|---|---|
| Target Compound Data | XLogP3 3.8 (PubChem); Logp 3.36 (Fluorochem) |
| Comparator Or Baseline | 4‑Methyl: XLogP3 3.4, Logp 2.91 | 4‑Chloro: XLogP3 3.6, Logp 3.01 | Unsubstituted: XLogP3 2.9 |
| Quantified Difference | +0.4 to +0.9 log units versus 4‑methyl and unsubstituted; +0.2 log units versus 4‑chloro |
| Conditions | Values computed by XLogP3 3.0 (PubChem) and proprietary algorithm (Fluorochem) |
Why This Matters
Higher lipophilicity may improve membrane permeability and target engagement in cell‑based assays, making the 4‑ethyl derivative the preferred choice when maximal logP is required within this scaffold series.
- [1] PubChem. XLogP3-AA values for CID 28583174 (4‑ethyl, 3.8), CID 9596 (unsubstituted, 2.9), CID 24826941 (4‑methyl, 3.4), CID 10420625 (4‑chloro, 3.6). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-18). View Source
